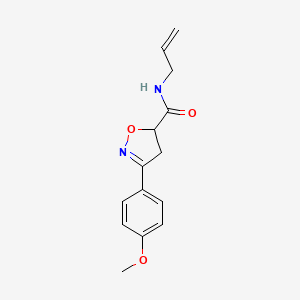

![molecular formula C18H20N2S B5555495 5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

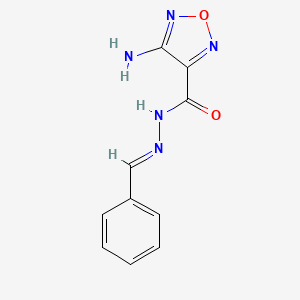

5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile" is a compound likely involved in synthetic organic chemistry, particularly in the field of heterocyclic chemistry. Compounds like it are synthesized for their potential applications in various fields, including material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related nicotinonitriles involves key reactions such as condensation, cyclization, and functional group transformations. For example, the synthesis of ethyl nicotinates and nicotinonitriles can be accomplished through vinyl substitution reactions starting from cyclopent(hex)ylidenecyanothioacetamide and N,N-dimethylformamide dimethyl acetal (Dyachenko, 2019).

Molecular Structure Analysis

The molecular structure of nicotinonitriles is characterized by the presence of a pyridine ring substituted with various functional groups. X-ray diffraction (XRD), GC–MS analysis, and NMR spectroscopy are commonly used techniques for structural determination (Zhou et al., 2008).

Chemical Reactions and Properties

Nicotinonitriles participate in a variety of chemical reactions, including nucleophilic substitutions, which are influenced by the electronic nature of the substituents on the pyridine ring. For example, reactions of 2-chloronicotinonitrile with thioureas demonstrate the versatility of nicotinonitrile derivatives in synthesizing heterocyclic compounds (Coppola & Shapiro, 1981).

Applications De Recherche Scientifique

Synthesis and Antiprotozoal Activity

Nicotinonitrile derivatives have been synthesized and evaluated for their antiprotozoal activity. For instance, compounds synthesized from nicotinonitrile have shown promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating diseases like sleeping sickness and malaria. One study synthesized a compound via a multi-step process involving bromination and coupling reactions, demonstrating significant in vitro and in vivo antiprotozoal activity (Ismail et al., 2003).

Photo-induced Cytotoxicity

Ruthenium nitrosyl complexes with coordinated nicotinate derivatives have been studied for their nitric oxide release and related light-induced cytotoxicity. These complexes, upon light irradiation, release nitric oxide, which can induce cytotoxicity in cancer cells, such as breast adenocarcinoma MCF-7 cells. This suggests a potential application in photodynamic therapy for cancer treatment (Yakovlev et al., 2021).

Synthetic Methodologies

Innovative synthetic approaches to nicotinonitrile and related compounds have been explored. For example, the use of microwave irradiation has facilitated the synthesis of nicotinonitrile derivatives, demonstrating the utility of modern synthetic techniques in creating potentially bioactive molecules more efficiently (Al-Sheikh, 2011).

Primitive Earth Synthesis

Research into the synthesis of nicotinic acid derivatives under primitive Earth conditions has shown that compounds like nicotinonitrile can be formed by the action of electric discharges on simple molecules like ethylene and ammonia. This research provides insight into the prebiotic synthesis of biologically relevant molecules (Friedmann et al., 1971).

Propriétés

IUPAC Name |

5-ethyl-4,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S/c1-5-16-13(3)17(10-19)18(20-14(16)4)21-11-15-8-6-12(2)7-9-15/h6-9H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMWDDZLJAXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N=C1C)SCC2=CC=C(C=C2)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)

![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)